2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE
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Overview
Description
“2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” is a complex organic compound that features a benzimidazole moiety linked to a dibenzazepine structure via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Sulfanylation: The benzimidazole intermediate can be reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Coupling with Dibenzazepine: The final step involves coupling the sulfanylated benzimidazole with a dibenzazepine derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Biochemistry: It can be used as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Industry
Chemical Industry: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of “2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(PHENYL)-1-ETHANONE: Similar structure but with a phenyl group instead of the dibenzazepine moiety.
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(METHYLTHIO)-1-ETHANONE: Similar structure but with a methylthio group instead of the benzimidazole moiety.
Uniqueness
The uniqueness of “2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” lies in its combined structural features of benzimidazole and dibenzazepine, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H19N3OS |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone |
InChI |
InChI=1S/C23H19N3OS/c27-22(15-28-23-24-18-9-3-4-10-19(18)25-23)26-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)26/h1-12H,13-15H2,(H,24,25) |
InChI Key |
NXYXXPURQYJOQC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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